3-(3-Bromophenoxymethyl)pyridine
Overview
Description
Scientific Research Applications
Synthesis of Arylthieno Pyridines
3-Arylthieno[2,3-b]pyridines, which have applications in materials science and pharmaceutical chemistry, are synthesized using a method involving iodine-mediated cyclization. This approach starts with readily available 2-bromopyridines, indicating the versatility of halogenated pyridines in facilitating complex heterocyclic structures (Kobayashi et al., 2009).
Catalysis and Hydroxylation
In catalysis, pyridine derivatives have been employed as modifiers to enhance the catalytic efficiency of molybdovanadophosphates in the hydroxylation of benzene to phenol, showcasing their role in green chemistry and potential for industrial applications (Leng et al., 2008).
Antioxidant Properties
A series of 6-substituted-2,4-dimethyl-3-pyridinols, derived from a 3-bromopyridine precursor, demonstrated exceptional antioxidant properties. This research highlights the potential of pyridine derivatives in developing new antioxidants for pharmaceutical and food industries (Wijtmans et al., 2004).
Material Science Applications
Hyperbranched poly[bis(alkylene)pyridinium]s synthesized from 3,5-bis(bromomethyl)pyridine hydrobromide are investigated for their potential as novel polyelectrolytes, demonstrating the application of bromophenoxymethyl pyridine derivatives in advanced material science (Monmoton et al., 2008).
Pharmaceutical Chemistry
The exploration of 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide led to the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showcasing the versatility of pyridine derivatives in developing compounds with antimicrobial activities (Gad-Elkareem et al., 2011).
Advanced Organic Materials
Research into the synthesis of end-group functionalized poly(3-hexylthiophene)s using 3-(bromomethyl)pyridine derivatives as initiators opens up new avenues in the development of hybrid materials, combining organic polymers with nanoparticles for potential use in electronics and photonics (Monnaie et al., 2013).
Properties
IUPAC Name |
3-[(3-bromophenoxy)methyl]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBOLKBOLXBZLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.